molecular formula C32H25Br B12524433 2'-Bromo-5-tert-butyl-2,3-bis(phenylethynyl)-1,1'-biphenyl CAS No. 667882-31-7

2'-Bromo-5-tert-butyl-2,3-bis(phenylethynyl)-1,1'-biphenyl

Cat. No.: B12524433
CAS No.: 667882-31-7
M. Wt: 489.4 g/mol
InChI Key: NKCRYYQFODBTRH-UHFFFAOYSA-N
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Description

2’-Bromo-5-tert-butyl-2,3-bis(phenylethynyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two phenyl rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-5-tert-butyl-2,3-bis(phenylethynyl)-1,1’-biphenyl typically involves multiple steps:

    tert-Butylation: The tert-butyl group can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Sonogashira Coupling: The phenylethynyl groups can be added via Sonogashira coupling, which involves the reaction of a halogenated biphenyl with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethynyl groups, leading to the formation of carbonyl compounds.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the phenylethynyl groups to phenyl groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of dehalogenated biphenyl or reduced phenylethynyl groups.

    Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2’-Bromo-5-tert-butyl-2,3-bis(phenylethynyl)-1,1’-biphenyl depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins in biological systems.

    Pathways Involved: The compound could modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2’-Bromo-5-tert-butyl-1,1’-biphenyl: Lacks the phenylethynyl groups, which may affect its reactivity and applications.

    2’-Bromo-2,3-bis(phenylethynyl)-1,1’-biphenyl: Lacks the tert-butyl group, which can influence its steric properties and stability.

    5-tert-Butyl-2,3-bis(phenylethynyl)-1,1’-biphenyl: Lacks the bromine atom, which can affect its reactivity in substitution reactions.

Properties

CAS No.

667882-31-7

Molecular Formula

C32H25Br

Molecular Weight

489.4 g/mol

IUPAC Name

1-(2-bromophenyl)-5-tert-butyl-2,3-bis(2-phenylethynyl)benzene

InChI

InChI=1S/C32H25Br/c1-32(2,3)27-22-26(20-18-24-12-6-4-7-13-24)28(21-19-25-14-8-5-9-15-25)30(23-27)29-16-10-11-17-31(29)33/h4-17,22-23H,1-3H3

InChI Key

NKCRYYQFODBTRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C2=CC=CC=C2Br)C#CC3=CC=CC=C3)C#CC4=CC=CC=C4

Origin of Product

United States

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